Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate

Catalog No.
S13092032
CAS No.
917833-75-1
M.F
C12H16O4
M. Wt
224.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate

CAS Number

917833-75-1

Product Name

Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate

IUPAC Name

methyl 4-acetyloxy-4-methyloct-7-en-2-ynoate

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

InChI

InChI=1S/C12H16O4/c1-5-6-8-12(3,16-10(2)13)9-7-11(14)15-4/h5H,1,6,8H2,2-4H3

InChI Key

RTWZZDZDLMHLCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C)(CCC=C)C#CC(=O)OC

Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate is an organic compound characterized by a complex structure that includes an ester functional group, an alkyne, and an alkene. Its molecular formula is C12H16O4C_{12}H_{16}O_{4} with a molecular weight of 224.25 g/mol. The compound features an acetyloxy group attached to a methyloctene backbone, which contributes to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine.

  • Oxidation: The alkyne and alkene groups can be oxidized to form various products, such as diketones, using reagents like potassium permanganate or osmium tetroxide.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The ester group can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Research into the biological activity of methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate has indicated potential therapeutic properties. It has been investigated for its anti-inflammatory and anticancer activities. The compound's mechanism of action may involve interactions with specific molecular targets, leading to biological effects through the hydrolysis of the ester group, which releases acetic acid that participates in various biochemical processes.

The synthesis of methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate typically involves several methods:

  • Alkyne-Ester Coupling: A common synthetic route includes the reaction of an appropriate alkyne with an ester precursor under specific conditions, often utilizing a palladium catalyst in a Suzuki–Miyaura coupling reaction.
  • Industrial Production: On a larger scale, industrial production may employ similar synthetic routes optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to enhance efficiency .

Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate has diverse applications:

  • In Chemistry: It serves as a building block in the synthesis of more complex molecules.
  • In Biology: Its potential biological activity makes it a subject of interest for drug development.
  • In Medicine: Explored for therapeutic properties, particularly in anti-inflammatory and anticancer research.
  • In Industry: Utilized in the development of new materials and chemical processes.

Studies on the interactions of methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate with biomolecules have revealed insights into its mechanism of action. The compound's functional groups allow it to engage with enzymes and proteins, potentially influencing various biochemical pathways. Further research is necessary to elucidate the full spectrum of its interactions and biological implications .

Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate shares structural similarities with several related compounds:

Compound NameStructural Difference
Methyl 4-(hydroxy)-4-methyloct-7-EN-2-ynoateHydroxyl group instead of acetyloxy
Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-eneAlkene instead of alkyne group
Methyl 7-methyloct-6-en-2-ynoateDifferent position of the double bond
Methyl (Z)-3,7-dimethylocta-2,6-dienoateContains additional double bonds in a different configuration

These compounds exhibit variations in their functional groups or structural configurations, which can significantly affect their chemical reactivity and biological activity. Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate's unique combination of acetyloxy, alkyne, and alkene functionalities distinguishes it from these related compounds .

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

224.10485899 g/mol

Monoisotopic Mass

224.10485899 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types